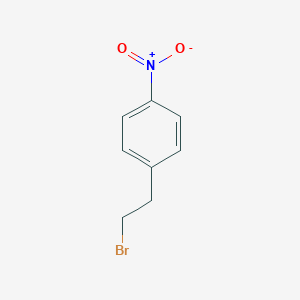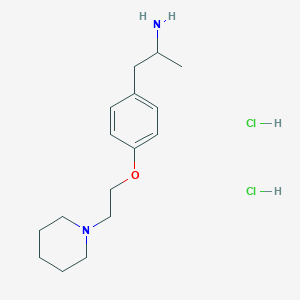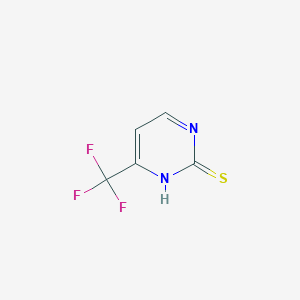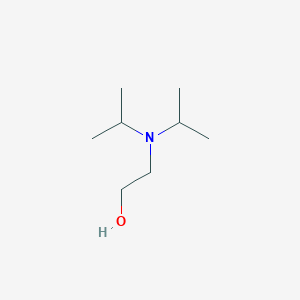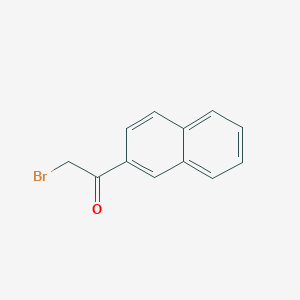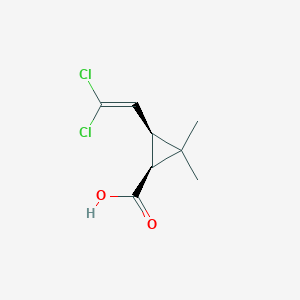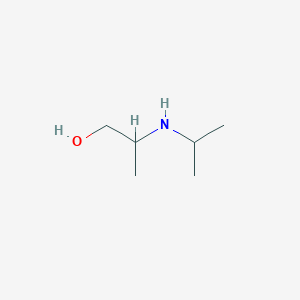
(S)-2-Isopropylaminopropane-1-Ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Isopropylaminopropane-1-Ol, also known as IPA, is a chiral amine that is widely used in various fields of chemistry and biology. It is a colorless liquid with a strong odor and is commonly used as a solvent, reagent, and intermediate in organic synthesis. IPA is an important building block in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Isopropylaminopropane-1-Ol is not fully understood, but it is believed to act as a nucleophile in chemical reactions. (S)-2-Isopropylaminopropane-1-Ol can also act as a Lewis base, forming complexes with transition metals. In addition, (S)-2-Isopropylaminopropane-1-Ol can act as a hydrogen bond donor and acceptor, making it a useful ligand in organometallic chemistry.
Effets Biochimiques Et Physiologiques
(S)-2-Isopropylaminopropane-1-Ol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions. (S)-2-Isopropylaminopropane-1-Ol has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. In addition, (S)-2-Isopropylaminopropane-1-Ol has been shown to have anti-inflammatory properties, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-Isopropylaminopropane-1-Ol is a versatile reagent that can be used in a variety of chemical reactions. It is relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, (S)-2-Isopropylaminopropane-1-Ol can be difficult to handle due to its strong odor and toxicity. It can also be difficult to separate from reaction products, leading to contamination issues.
Orientations Futures
There are many potential future directions for (S)-2-Isopropylaminopropane-1-Ol research. One area of interest is the development of new synthetic methods for (S)-2-Isopropylaminopropane-1-Ol and its derivatives. Another area of interest is the application of (S)-2-Isopropylaminopropane-1-Ol in asymmetric catalysis and organometallic chemistry. Additionally, the development of new pharmaceuticals and agrochemicals based on (S)-2-Isopropylaminopropane-1-Ol is an area of active research. Finally, the investigation of the biological and physiological effects of (S)-2-Isopropylaminopropane-1-Ol and its derivatives is an area of growing interest.
Méthodes De Synthèse
The synthesis of (S)-2-Isopropylaminopropane-1-Ol can be achieved through several methods, including the reductive amination of acetone with isopropylamine, the reaction of isopropylamine with propylene oxide, and the hydrogenation of 2-acetamido-1-phenylpropane. The most commonly used method is the reductive amination of acetone with isopropylamine. This method involves the condensation of acetone with isopropylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out under mild conditions and yields high purity (S)-2-Isopropylaminopropane-1-Ol.
Applications De Recherche Scientifique
(S)-2-Isopropylaminopropane-1-Ol is widely used in scientific research due to its unique properties and applications. It is commonly used as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a reagent in the synthesis of pharmaceuticals and agrochemicals. (S)-2-Isopropylaminopropane-1-Ol is also used as a solvent in chemical reactions and as a stabilizer in polymerization reactions. In addition, (S)-2-Isopropylaminopropane-1-Ol is used as a building block in the synthesis of various chiral molecules and is an important intermediate in the production of fine chemicals.
Propriétés
IUPAC Name |
(2S)-2-(propan-2-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)7-6(3)4-8/h5-8H,4H2,1-3H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZJOXPMODLELN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Isopropylaminopropane-1-Ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

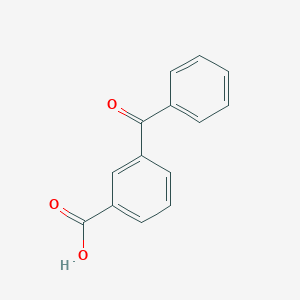

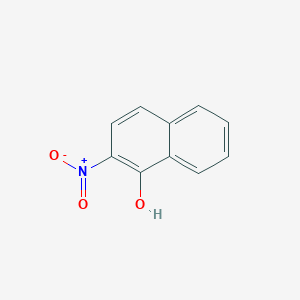
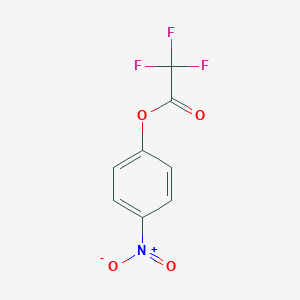
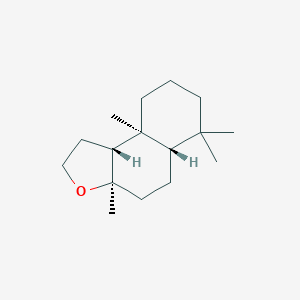
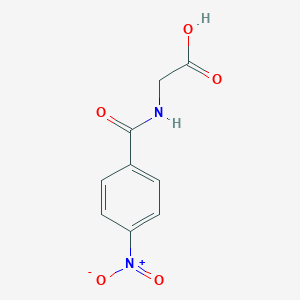
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
